molecular formula C14H15BrF3N3O2 B15114871 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B15114871
M. Wt: 394.19 g/mol
InChI Key: IULUYAKTXXRRGN-UHFFFAOYSA-N
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Description

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with bromine and trifluoromethyl groups, a morpholine ring, and a cyclopropyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-bromo-5-(trifluoromethyl)pyridine with N-cyclopropylmorpholine-2-carboxamide under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)morpholine-2-carboxamide
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • Bis(5-(trifluoromethyl)pyridin-2-yl)amine

Uniqueness

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and bromine substituents enhance its reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H15BrF3N3O2

Molecular Weight

394.19 g/mol

IUPAC Name

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C14H15BrF3N3O2/c15-10-5-8(14(16,17)18)6-19-12(10)21-3-4-23-11(7-21)13(22)20-9-1-2-9/h5-6,9,11H,1-4,7H2,(H,20,22)

InChI Key

IULUYAKTXXRRGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)Br

Origin of Product

United States

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